(S)-tert-Butyl (1-hydroxy-3,3-dimethylbutan-2-yl)carbamate
Overview
Description
(S)-tert-Butyl (1-hydroxy-3,3-dimethylbutan-2-yl)carbamate is a chiral compound with significant applications in organic synthesis and medicinal chemistry. It is known for its role as a protecting group for amines, which helps in the selective modification of molecules during chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-tert-Butyl (1-hydroxy-3,3-dimethylbutan-2-yl)carbamate typically involves the reaction of (S)-tert-Butyl (1-hydroxy-3,3-dimethylbutan-2-yl)amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate group.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
(S)-tert-Butyl (1-hydroxy-3,3-dimethylbutan-2-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC).
Reduction: The carbamate group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like tosyl chloride (TsCl) in the presence of a base.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC), dichloromethane (DCM), room temperature.
Reduction: Lithium aluminum hydride (LiAlH4), tetrahydrofuran (THF), reflux.
Substitution: Tosyl chloride (TsCl), triethylamine (TEA), dichloromethane (DCM), room temperature.
Major Products Formed
Oxidation: Formation of the corresponding ketone.
Reduction: Formation of the corresponding amine.
Substitution: Formation of the corresponding tosylate.
Scientific Research Applications
(S)-tert-Butyl (1-hydroxy-3,3-dimethylbutan-2-yl)carbamate is widely used in scientific research due to its versatility:
Chemistry: Used as a protecting group for amines in organic synthesis, allowing for selective reactions.
Biology: Employed in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: Utilized in the development of drug candidates and as an intermediate in the synthesis of active pharmaceutical ingredients (APIs).
Industry: Applied in the production of fine chemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of (S)-tert-Butyl (1-hydroxy-3,3-dimethylbutan-2-yl)carbamate involves its role as a protecting group. It temporarily masks the reactivity of amines, allowing for selective reactions to occur on other functional groups. The carbamate group can be removed under acidic conditions, regenerating the free amine.
Comparison with Similar Compounds
Similar Compounds
- (S)-Benzyl (1-hydroxy-3,3-dimethylbutan-2-yl)carbamate
- (S)-Methyl (1-hydroxy-3,3-dimethylbutan-2-yl)carbamate
- (S)-Ethyl (1-hydroxy-3,3-dimethylbutan-2-yl)carbamate
Uniqueness
(S)-tert-Butyl (1-hydroxy-3,3-dimethylbutan-2-yl)carbamate is unique due to its bulky tert-butyl group, which provides steric hindrance and enhances the stability of the carbamate group. This makes it particularly useful in protecting amines during complex synthetic sequences.
Properties
IUPAC Name |
tert-butyl N-[(2S)-1-hydroxy-3,3-dimethylbutan-2-yl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23NO3/c1-10(2,3)8(7-13)12-9(14)15-11(4,5)6/h8,13H,7H2,1-6H3,(H,12,14)/t8-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZHJHZWFJVBGIL-MRVPVSSYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(CO)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[C@@H](CO)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40438924 | |
Record name | (S)-(-)-N-Boc-tert-leucinol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40438924 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
153645-26-2 | |
Record name | (S)-(-)-N-Boc-tert-leucinol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40438924 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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